Cas no 1337533-85-3 (5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride)
![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1337533-85-3x500.png)
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
- 5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo-[2,3-d]pyrimidin-4-amine dihydrochloride
- 5-(indolin-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl
- 5-(2,3-
- 1337533-85-3
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl salt
- E81385
- EK-0212
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine2HCl
- CS-0111556
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
- 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine-2HCl
- SCHEMBL868202
- UCFAPIQEJXINGM-UHFFFAOYSA-N
- AKOS025393355
- DB-129180
-
- インチ: 1S/C15H15N5.2ClH/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12;;/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19);2*1H
- InChIKey: UCFAPIQEJXINGM-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCC2C=C(C=CC1=2)C1=CN(C)C2C1=C(N)N=CN=2
計算された属性
- せいみつぶんしりょう: 337.0861010g/mol
- どういたいしつりょう: 337.0861010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 362
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333019-1g |
5-(Indolin-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95%+ | 1g |
$2200 | 2021-08-18 | |
eNovation Chemicals LLC | Y1249451-250mg |
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 250mg |
$190 | 2024-06-06 | |
Aaron | AR00IXB6-100mg |
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 100mg |
$52.00 | 2025-02-12 | |
Aaron | AR00IXB6-250mg |
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 250mg |
$126.00 | 2025-02-12 | |
Apollo Scientific | OR310816-1g |
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 97% | 1g |
£856.00 | 2025-02-20 | |
1PlusChem | 1P00IX2U-250mg |
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 250mg |
$656.00 | 2023-12-22 | |
A2B Chem LLC | AI81878-100mg |
5-(2,3-Dihydro-1h-indol-5-yl)-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 100mg |
$41.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182196-250mg |
5-(Indolin-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 250mg |
¥1414.00 | 2024-08-09 | |
Apollo Scientific | OR310816-250mg |
5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 97% | 250mg |
£215.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1249451-100mg |
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
1337533-85-3 | 95% | 100mg |
$105 | 2025-02-25 |
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochlorideに関する追加情報
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS No. 1337533-85-3): A Comprehensive Overview
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS No. 1337533-85-3) is a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK2. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various inflammatory and autoimmune diseases. The chemical structure of this compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many bioactive molecules, particularly those targeting kinases.
The development of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride has been driven by the need for more effective and safer treatments for conditions such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD). JAK inhibitors work by blocking the signaling pathways that are activated by cytokines, which are key mediators of inflammation. By inhibiting these pathways, JAK inhibitors can reduce the production of pro-inflammatory cytokines and alleviate the symptoms associated with these diseases.
Recent studies have highlighted the efficacy and safety profile of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride. A phase II clinical trial evaluating its use in patients with moderate to severe RA demonstrated significant improvements in disease activity scores compared to placebo. Additionally, the compound showed a favorable safety profile, with no major adverse events reported. These findings have paved the way for further clinical development and potential approval as a new treatment option for RA.
In addition to its potential in RA, 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride has also shown promise in preclinical studies for other inflammatory conditions. For instance, a study published in the Journal of Immunology demonstrated that this compound effectively reduced inflammation and tissue damage in a mouse model of psoriasis. The researchers found that it inhibited the production of key pro-inflammatory cytokines such as IL-17 and TNF-alpha, which are known to play a crucial role in the pathogenesis of psoriasis.
The pharmacokinetic properties of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride have also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. The compound is rapidly absorbed after oral dosing and has a half-life that allows for once or twice daily dosing regimens. These properties are essential for ensuring patient compliance and maintaining therapeutic levels of the drug over time.
In terms of safety, preclinical studies have shown that 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is well-tolerated at therapeutic doses. Common side effects observed in clinical trials include mild gastrointestinal symptoms such as nausea and diarrhea, which are generally manageable with dose adjustments or supportive care. More serious adverse events such as infections or hematological abnormalities have been rare and are typically reversible upon discontinuation of the drug.
The mechanism of action of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride involves selective inhibition of JAK kinases. JAKs are intracellular tyrosine kinases that mediate signal transduction from cell surface receptors to downstream transcription factors such as STATs (signal transducers and activators of transcription). By blocking this signaling pathway, the compound can effectively reduce the expression of pro-inflammatory genes and cytokines. This selective inhibition is thought to contribute to its favorable safety profile compared to broader acting immunosuppressants.
The development of 5-(2,3-dihydro-1H-indol-5-y l)-7-methyl - 7 H - pyrrolo [ 2 , 3 - d ] pyrimidin - 4 - amine dihydrochloride has also been influenced by advances in medicinal chemistry and computational methods. High-throughput screening techniques have been used to identify lead compounds with potent JAK inhibitory activity, which were then optimized through iterative rounds of synthesis and biological testing. Computational modeling has played a crucial role in understanding the binding interactions between the compound and its target enzymes, guiding the design of more selective and potent inhibitors.
In conclusion, 5-(2 , 3 - dihydro - 1 H - indol - 5 - yl ) - 7 - methyl - 7 H - pyrrolo [ 2 , 3 - d ] pyrimidin - 4 - amine dihydrochloride (CAS No. 1337533 - 85 - 3) represents a promising therapeutic agent for the treatment of inflammatory and autoimmune diseases. Its selective inhibition of JAK kinases, favorable pharmacokinetic properties, and good safety profile make it an attractive candidate for further clinical development. Ongoing research continues to explore its potential applications in various disease settings and refine its use as a safe and effective treatment option.
1337533-85-3 (5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride) 関連製品
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)
- 83724-85-0(6-methyl-3-nitro-Pyrazolo[1,5-a]pyrimidine)
- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)
- 1630470-28-8((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)
- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 942190-66-1(methyl 3-methoxypyrrolidine-3-carboxylate)
